

# S-(1,2-Dicarboxyethyl)glutathione as a biomarker in toxicology studies

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## Compound Focus: S-(1,2-Dicarboxyethyl)glutathione

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## Introduction and Significance of S-(1,2-Dicarboxyethyl)glutathione

**S-(1,2-Dicarboxyethyl)glutathione** (DCEG), also referred to as **succinicGSH**, is a glutathione (GSH) adduct formed by the non-enzymatic **Michael addition reaction** between the tripeptide glutathione and the electrophilic metabolite **fumarate** [1]. This conjugate is not merely a metabolic waste product; it serves as a crucial biomarker for specific pathophysiological states.

The formation of DCEG is directly linked to the disruption of mitochondrial metabolism. Notably, it accumulates in cells with a deficiency in the **tricarboxylic acid (TCA) cycle enzyme fumarate hydratase (FH)** [1]. The presence of DCEG indicates:

- **Electrophilic Stress:** An overabundance of intracellular fumarate, which acts as an electrophile [1].
- **Redox Imbalance:** The consumption of GSH in this succination reaction depletes a key antioxidant, leading to oxidative stress [1].
- **Metabolic Dysregulation:** Its accumulation is a hallmark of metabolic rewiring, as seen in certain renal cancers [1].

Beyond its role as a biomarker, DCEG has been reported to possess intrinsic physiological activities, including **anti-inflammatory and antianaphylactic effects**, potentially through the inhibition of histamine release [2].

## Analytical Methods for DCEG Detection and Quantification

Accurate detection and quantification of DCEG are fundamental to its application as a biomarker. The following table summarizes the key analytical techniques used.

Method	Key Steps & Separation	Detection Range & Recovery	Primary Applications
<b>High-Performance Liquid Chromatography (HPLC)</b> [3]	Derivatization with <b>2,4-dinitrofluorobenzene</b> ; reverse-phase separation.	DCEG: <b>4.05 <math>\mu\text{mol/L}</math> - 815 <math>\mu\text{mol/L}</math></b> ; Recovery: <b>90.0% <math>\pm</math> 3.2%</b> (from tissue) [3].	Quantification in vertebrate lenses; monitoring during cataract formation [3].
<b>Liquid Chromatography-Mass Spectrometry (LC-MS/MS)</b> [1]	Reverse-phase LC separation; MS/MS fragmentation with diagnostic ions for fumarate and GSH.	Enables structural confirmation and highly sensitive quantification in complex biological samples [1].	Identification and measurement in FH-deficient cells and tissues; metabolomic studies [1].
<b>Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS)</b> [4]	Tissue sections coated with matrix; analysis via high mass resolution MALDI FTICR mass spectrometry.	Provides spatial distribution maps of metabolites within a tissue section (e.g., ocular lens) [4].	Spatial localization of GSH and its conjugates in tissues under oxidative stress [4].
<b>Isotachopheresis</b> [5]	Separation based on ionic mobility in an electric field.	Recovery: <b>96.8% <math>\pm</math> 11.3%</b> (from liver) [5].	Determination of DCEG and GSH in lens and liver tissue [5].

## Biomarker Applications in Disease and Toxicity Models

DCEG serves as a functional biomarker in various experimental models, linking metabolic stress to pathological outcomes.

## Renal Cancer and FH Deficiency

In studies of hereditary leiomyomatosis and renal cell cancer (HLRCC), linked to FH mutation, DCEG is a critical indicator.

- **Mechanism:** Loss of FH leads to massive intracellular accumulation of fumarate, which spontaneously reacts with GSH to form DCEG [1].
- **Consequence:** This succination of GSH depletes the cellular antioxidant reserve, contributing to a persistent **oxidative stress** environment. This stress can trigger **cellular senescence**, a tumor-suppressive mechanism. Bypassing this senescence is a key step in the initiation of renal tumors [1].
- **Measurement:** In FH-deficient cells, DCEG can account for up to **~10% of the total GSH pool** [1].

## Ocular Toxicology and Cataractogenesis

The lens of the eye is highly susceptible to oxidative stress, and DCEG has been studied in this context for decades.

- **Endogenous Presence:** DCEG is an intrinsic tripeptide present in the lens of various vertebrates [3] [2].
- **Oxidative Stress Models:** Under conditions that induce cataract formation, such as **galactose diet** or **naphthalene administration**, the levels of DCEG and GSH in the lens decrease, coinciding with the development of opacity [3] [5]. This suggests a consumption of these protective peptides during toxic insult.
- **Hyperbaric Oxygen (HBO) Model:** Exposure to HBO induces oxidative stress in the lens, altering the distribution and levels of GSH and its related metabolites, which can be mapped using MALDI-IMS [4].

## General Biomarker of Electrophilic Stress

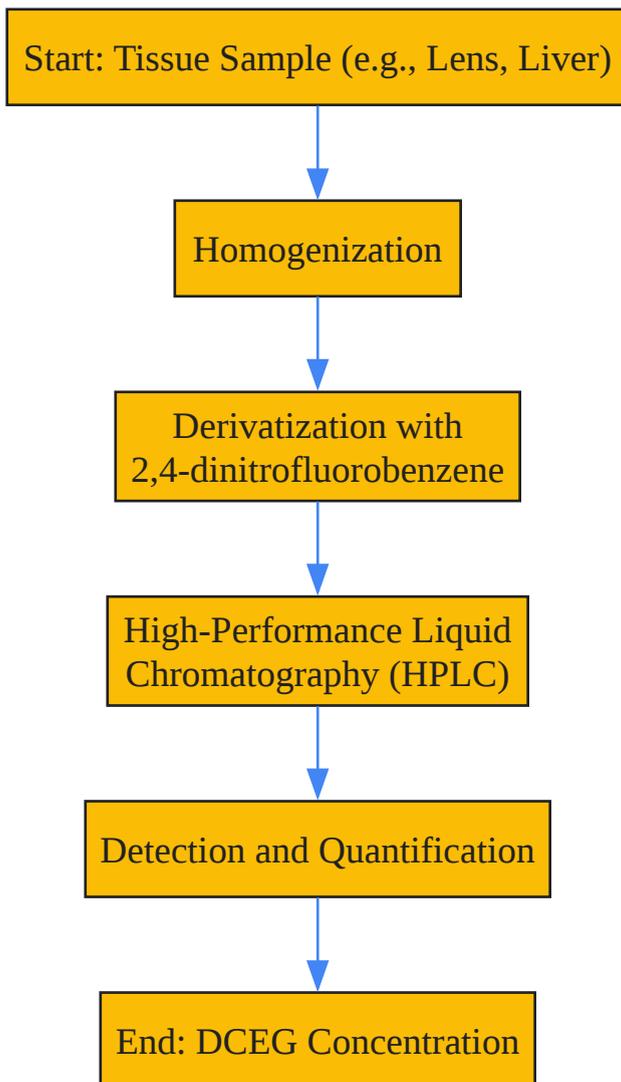
Beyond specific disease models, the detection of DCEG in tissues like the liver and heart [2] signals exposure to elevated levels of endogenous fumarate or similar electrophiles, making it a general marker of metabolic disruption and electrophilic stress.

## Detailed Experimental Protocols

### Protocol 1: Quantification of DCEG in Tissues using HPLC

This protocol is adapted from a classic method for determining DCEG in lens tissue [3].

#### Workflow Diagram: HPLC Quantification of DCEG



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#### Materials and Reagents:

- Tissue homogenate (e.g., cattle lens, rabbit liver)

- **2,4-dinitrofluorobenzene (DNFB)**
- HPLC system with UV or fluorescence detector
- Reverse-phase C18 column
- Mobile phase buffers (e.g., acetonitrile and water with 0.1% formic acid)

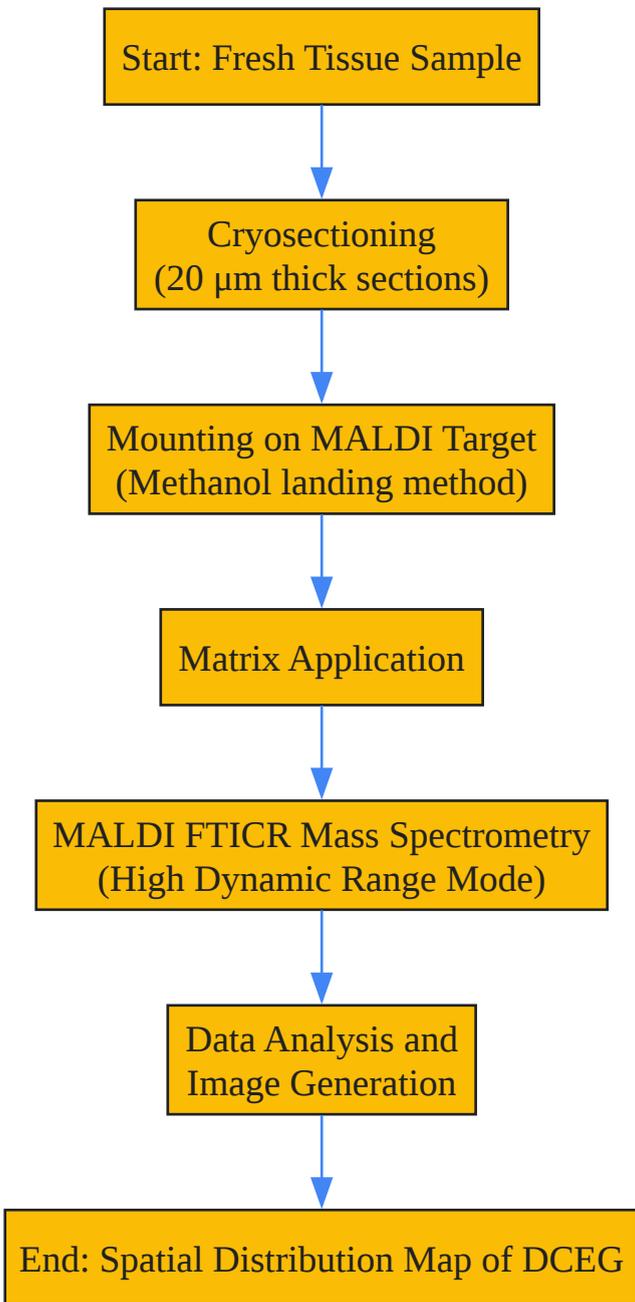
**Procedure:**

- **Tissue Preparation:** Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) and centrifuge to obtain a clear supernatant.
- **Derivatization:** React the supernatant with DNFB to derivative the peptide. This enhances its chromatographic properties and detectability [3].
- **HPLC Analysis:**
  - Inject the derivatized sample onto the HPLC system.
  - Use a gradient elution program to separate DCEG from other components.
  - The expected calibration range for DCEG with this method is **4.05  $\mu\text{mol/L}$  to 815  $\mu\text{mol/L}$**  [3].
- **Quantification:** Calculate the concentration of DCEG in the sample by comparing the peak area to a standard curve of pure DCEG. The recovery from tissue homogenate is typically **90.0%  $\pm$  3.2%** [3].

## Protocol 2: Identification and Spatial Mapping of DCEG using MALDI-IMS

This protocol leverages advanced mass spectrometry to visualize the distribution of DCEG within a tissue section [4].

### Workflow Diagram: MALDI-IMS for DCEG Mapping



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## Materials and Reagents:

- Fresh or snap-frozen tissue (e.g., bovine lens)
- Cryostat
- MALDI target plate
- Appropriate matrix compound (e.g.,  $\alpha$ -cyano-4-hydroxycinnamic acid)
- **MALDI FTICR mass spectrometer**

**Procedure:**

- **Tissue Sectioning:**
  - Mount the frozen tissue on a cryostat chuck using OCT compound only at the base.
  - Cut **20  $\mu\text{m}$  thick** axial sections using the cryostat.
  - Collect sections onto a room-temperature MALDI target using the **methanol landing** technique to maintain tissue integrity [4].
- **Matrix Application:** Apply a uniform layer of the matrix solution over the entire tissue section to facilitate the desorption and ionization of metabolites.
- **Mass Spectrometry Analysis:**
  - Acquire mass spectra in high dynamic range (HDR) mode for initial screening.
  - Perform imaging analysis by rastering the laser across the tissue surface, collecting a mass spectrum at each pixel.
  - Use high mass accuracy (**FTICR mass spectrometry**) for confident metabolite identification [4].
- **Data Processing:** Generate ion images for the specific mass-to-charge ratio ( $m/z$ ) corresponding to DCEG. This creates a visual map of its relative abundance across different regions of the tissue (e.g., lens cortex vs. nucleus) [4].

## Discussion and Conclusion

**S-(1,2-Dicarboxyethyl)glutathione** has evolved from a simple glutathione adduct to a functionally significant biomarker. Its detection provides a direct readout of intracellular fumarate accumulation and consequent electrophilic stress. The analytical methods outlined, from robust HPLC to sophisticated MALDI-IMS, allow researchers to quantify and spatially resolve DCEG in various disease and toxicology models.

Future research directions should focus on:

- Establishing standardized reference ranges for DCEG in different tissues and models.
- Further elucidating its direct pharmacological effects, such as its anti-inflammatory activity [2].
- Exploring its role as a predictive biomarker in other diseases characterized by mitochondrial dysfunction.

Integrating DCEG measurement into toxicological studies provides a powerful tool for understanding the interplay between metabolic disruption, oxidative stress, and long-term pathological outcomes like cancer and cataract formation.

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